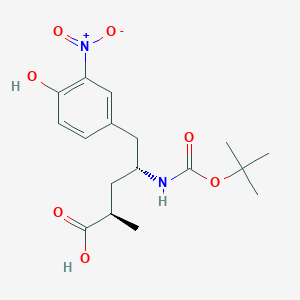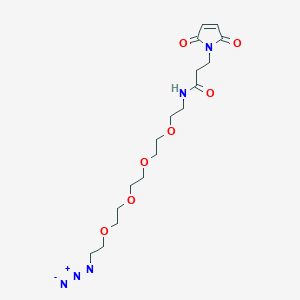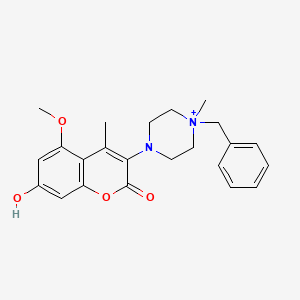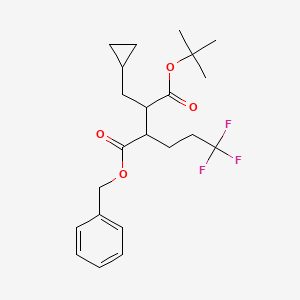
1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone;sulfuric acid is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-3-hydroxyacetophenone with isoprene in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the chromene ring. The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 1-(4-Amino-3-oxo-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone.
Reduction: Formation of 1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents or antioxidants.
作用機序
The mechanism of action of 1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The chromene ring structure also allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-(4-Amino-3-oxo-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone: Similar structure but with an oxo group instead of a hydroxyl group.
Uniqueness
1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its chromene ring structure also provides a rigid framework that can enhance its binding affinity to molecular targets.
特性
IUPAC Name |
1-(4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.H2O4S/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10;1-5(2,3)4/h4-6,11-12,16H,14H2,1-3H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIVHOYXGJZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
![(1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14797597.png)



![7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate](/img/structure/B14797605.png)
![4-Methylphenyl 4-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14797623.png)


![7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14797632.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14797635.png)


![5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14797659.png)
